molecular formula C15H18ClN3O2S2 B2818260 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034587-75-0

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2818260
CAS RN: 2034587-75-0
M. Wt: 371.9
InChI Key: PSTBZFRVCLKMOW-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family. It is currently being studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In

Scientific Research Applications

Microwave-Assisted Synthesis and Neurite Outgrowth Potentiation

A study detailed the microwave-assisted synthesis of a related compound, emphasizing its potential to enhance nerve growth factor-induced neurite outgrowths. This highlights the compound's application in neurobiology and drug development aimed at treating nerve damage or degenerative diseases (Williams et al., 2010).

Antidepressant and Procognitive Properties

Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines revealed compounds with selective 5-HT7 receptor antagonism. These findings suggest the compound's utility in addressing complex diseases through a polypharmacological approach, demonstrating potential antidepressant-like and procognitive effects (Canale et al., 2016).

Mutagenicity and Genotoxicity Evaluation

A study evaluated the mutagenic and genotoxic effects of selected arylsulfonamide derivatives, including compounds similar to the specified chemical. The findings contribute to our understanding of the safety profile of new compounds in early drug development stages (Powroźnik et al., 2015).

Anticancer and Antimicrobial Activity

Another research effort synthesized novel heterocyclic sulfonamides with promising in-vitro anti-breast cancer and antimicrobial activities. Such compounds, including those structurally related to the specified chemical, offer insights into developing new therapeutic agents (Debbabi et al., 2016).

CB1 Receptor Antagonism Study

Facile synthesis of a biaryl pyrazole sulfonamide derivative related to the specified compound showed implications for cannabinoid receptor research, despite a reported loss of CB1 receptor antagonism. This points to its potential application in studying cannabinoid receptor pathways and related pharmacological effects (Srivastava et al., 2008).

properties

IUPAC Name

5-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTBZFRVCLKMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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